Product packaging for Sodium taurodeoxycholate monohydrate(Cat. No.:)

Sodium taurodeoxycholate monohydrate

Cat. No.: B10815396
M. Wt: 540.7 g/mol
InChI Key: OLPIZAYYAVQETM-GGPRKOIFSA-N
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Description

Overview of Sodium Taurodeoxycholate (B1243834) Monohydrate as a Conjugated Bile Acid

Sodium taurodeoxycholate monohydrate is a type of conjugated bile salt. nih.gov Bile acids are synthesized in the liver from cholesterol and subsequently conjugated with amino acids, primarily glycine (B1666218) or taurine (B1682933), before being stored in the gallbladder. nih.govnih.gov This conjugation process, which forms tauroconjugates or glycoconjugates, significantly increases the water solubility and amphiphilicity of the bile acid. nih.gov

Specifically, sodium taurodeoxycholate is formed in hepatocytes through the conjugation of deoxycholic acid with taurine. nih.gov Deoxycholic acid itself is a secondary bile acid, produced in the intestine by the action of gut bacteria on the primary bile acid, cholic acid. This biological pathway underscores the natural origin of the compound, making it a physiologically relevant molecule for studying various biological processes. nih.gov

Amphiphilic Surfactant Nature in Biochemical Systems

The molecular structure of sodium taurodeoxycholate features both a hydrophobic (water-repelling) steroid nucleus and a hydrophilic (water-attracting) side chain, which includes the negatively charged sulfonate group of the taurine conjugate. core.ac.uk This dual characteristic defines it as an amphiphilic molecule, enabling it to act as a powerful biological surfactant or detergent. ub.edusigmaaldrich.com

In aqueous environments, when the concentration of sodium taurodeoxycholate reaches a certain threshold known as the Critical Micelle Concentration (CMC), its molecules self-assemble into aggregates called micelles. researchgate.netnih.gov These micelles have a structure where the hydrophobic regions are shielded from the water, creating a core that can solubilize lipids and other nonpolar molecules. core.ac.uk This property is fundamental to its role in digestion, where it aids in the emulsification and absorption of dietary fats and fat-soluble vitamins. nih.gov In a laboratory setting, this surfactant property is exploited to solubilize and manipulate biological membranes and membrane-associated proteins. researchgate.net

Below is a table summarizing key chemical and physical properties of Sodium Taurodeoxycholate.

PropertyValue
Molecular Formula C₂₆H₄₄NNaO₆S
Molecular Weight (Anhydrous) 521.7 g/mol
CAS Number 1180-95-6 (Anhydrous), 207737-97-1 (Hydrate)
Appearance Almost white powder
Solubility Soluble in water (100 mg/ml)
Critical Micelle Concentration (CMC) 2-6 mM

Data sourced from multiple chemical suppliers and research articles. nih.govresearchgate.net

Significance in Contemporary Biochemical and Molecular Biology Research

The unique properties of sodium taurodeoxycholate have made it an indispensable tool in modern research, with applications spanning from fundamental protein biochemistry to cell signaling and drug delivery.

Membrane Protein Research: One of its primary applications is in the solubilization, isolation, and characterization of membrane proteins. researchgate.net Due to their hydrophobic nature, these proteins are notoriously difficult to study in aqueous solutions. The detergent properties of sodium taurodeoxycholate allow for the disruption of the lipid bilayer, releasing the embedded proteins into a soluble state while often preserving their native structure and function. It has been successfully used to isolate a variety of membrane proteins, including those from the inner mitochondrial membrane and G protein-coupled receptors. researchgate.net

Cell Signaling: Recent research has highlighted the role of bile acids as signaling molecules that activate specific cellular receptors. Sodium taurodeoxycholate has been identified as an agonist for cell surface receptors like the Takeda G protein-coupled receptor 5 (TGR5) and the sphingosine-1-phosphate receptor 2 (S1PR2). core.ac.uk Activation of TGR5 by bile acids can influence intestinal stem cell activity and promote epithelial regeneration. nih.gov This signaling role is a critical area of investigation for understanding metabolic regulation and inflammatory responses.

Drug Delivery and Formulation: The ability of bile salts to form micelles and increase the solubility of hydrophobic substances is being explored in pharmaceutical sciences. core.ac.uk They can act as absorption enhancers, potentially increasing the bioavailability of certain drugs by improving their transport across biological membranes. core.ac.uk This is an active area of research for developing novel drug delivery systems.

Research Findings Summary:

Research AreaKey Findings and Applications
Membrane Biochemistry Used as an anionic detergent to solubilize and isolate integral and peripheral membrane proteins for functional and structural studies. researchgate.net
Cell Biology Investigated for its role in modulating cell proliferation and apoptosis in various cell types, including intestinal epithelial cells.
Signal Transduction Acts as a signaling molecule by activating specific receptors such as TGR5 and S1PR2, influencing pathways related to inflammation and metabolism. nih.govcore.ac.uk
Lipidomics Employed in studies of lipid-protein interactions and the dynamics of biological membranes.
Pharmaceutical Sciences Explored as a component in drug delivery systems to enhance the solubility and absorption of hydrophobic drugs. core.ac.uk

The continued exploration of this compound in these and other research areas promises to yield further insights into fundamental biological processes and may pave the way for new therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H47NNaO7S+ B10815396 Sodium taurodeoxycholate monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H47NNaO7S+

Molecular Weight

540.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid;hydrate

InChI

InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;;/m1../s1

InChI Key

OLPIZAYYAVQETM-GGPRKOIFSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]

Origin of Product

United States

Structural Characterization and Aggregation Behavior

Crystal Structure Analysis of Sodium Taurodeoxycholate (B1243834) Monohydrate

The crystalline form of sodium taurodeoxycholate monohydrate provides a foundational model for understanding its behavior in more complex systems.

In its crystalline state, this compound adopts a specific and ordered arrangement. The crystals are trigonal, belonging to the space group P3(1). nih.gov The steroid backbone of the taurodeoxycholate anion displays a distinct conformation, with the cyclopentane (B165970) ring taking on a shape that is intermediate between a half-chair and a β-envelope form. nih.gov The side chain of the anion is characterized by an approximate folded-back conformation. nih.gov This precise molecular geometry is a key determinant of the larger structures it forms.

A remarkable feature of the crystal structure is the organization of the molecules into helical aggregates. nih.gov These helices are formed around a threefold screw axis and have a radius of approximately 16 Å. nih.gov The packing of these helices is likened to the meshing of cog-wheels, creating a tightly interlocking structure. nih.gov This helical arrangement observed in the crystal is considered a valuable model for the structure of micelles that form in solution. nih.govacs.org

Micelle Formation and Dynamics

In aqueous solutions, sodium taurodeoxycholate molecules self-assemble into larger structures known as micelles, a process driven by the hydrophobic effect.

The formation of micelles occurs above a specific concentration known as the critical micelle concentration (CMC). For sodium taurodeoxycholate, the CMC is reported to be in the range of 2-6 mM. sigmaaldrich.com This value can be influenced by factors such as the presence and concentration of electrolytes. cdnsciencepub.com For instance, in aqueous solutions of 0.15 M NaCl at 25°C, the CMC has been determined to be approximately 0.00082 g/cm³. core.ac.uk Some studies suggest a two-step aggregation process, identifying a first and a second CMC, where smaller aggregates initially form and then grow into more stable micelles at the higher concentration. researchgate.net

The initial micelles that form are often referred to as primary micelles. Molecular dynamics simulations have shown that these primary micelles emerge with an aggregation number (the number of individual molecules in a micelle) of 8 to 10. nih.govchemrxiv.orgdntb.gov.ua These primary structures are thought to have a roughly globular shape and are formed through the hydrophobic association of the "back" sides of the steroid rings. aip.org Experimental studies using techniques like light scattering have determined aggregation numbers that vary with the concentration of electrolytes, ranging from 8 in water to about 50 in 0.5 M electrolyte solutions. cdnsciencepub.com Other investigations have reported aggregation numbers around 15.7 to 15.9 in 0.15 mol dm−3 NaCl. researchgate.net The transition from primary to larger, secondary micelles is a dynamic process, with secondary micelles showing an aggregation number of around 19 molecules. nih.govchemrxiv.orgdntb.gov.ua

PropertyValueConditionsSource
Crystal System Trigonal- nih.gov
Space Group P3(1)- nih.gov
Helix Radius ~16 Å- nih.gov
Critical Micelle Concentration (CMC) 2-6 mMGeneral sigmaaldrich.com
Critical Micelle Concentration (CMC) ~0.00082 g/cm³0.15 M NaCl, 25°C core.ac.uk
Primary Micelle Aggregation Number 8-10Molecular Dynamics Simulation nih.govchemrxiv.orgdntb.gov.ua
Aggregation Number 8In water cdnsciencepub.com
Aggregation Number ~50In 0.5 M electrolyte cdnsciencepub.com
Aggregation Number 15.7 - 15.90.15 mol dm−3 NaCl researchgate.net
Secondary Micelle Aggregation Number ~19Molecular Dynamics Simulation nih.govchemrxiv.orgdntb.gov.ua

Micellar Morphology and Size

The micelles formed by sodium taurodeoxycholate are not perfectly spherical but rather adopt a more complex, elongated shape. This morphology is a consequence of the unique amphipathic nature of the bile salt molecule, with its rigid steroidal structure.

Experimental and computational studies have consistently shown that sodium taurodeoxycholate micelles are ellipsoidal. nih.govwhiterose.ac.uk Molecular dynamics simulations have revealed the formation of ellipsoidal micelles with a radius of approximately 1.2 nm and an aggregation number of around 11 ± 2, a structure stabilized by hydrophobic interactions. nih.gov The size of these micelles can increase with concentration. nih.gov Further studies using coarse-grained molecular dynamics simulations have also observed the formation of ellipsoidal micelles with sizes ranging from 4 to 7 nm. nih.gov Small-angle X-ray and neutron scattering techniques have confirmed the ellipsoidal shape of TDC micelles. whiterose.ac.uk These studies have also shown that TDC tends to form larger and more spherical aggregates compared to other bile salts like sodium taurocholate. whiterose.ac.uk In high salt concentrations (0.8 mol dm-3 NaCl), secondary micelles of TDC are described as being in a flexible rod-like state. rsc.org

Interactions in Mixed Micellar Systems

In biological systems, sodium taurodeoxycholate rarely exists in isolation. It readily interacts with the products of lipid digestion, such as fatty acids and monoglycerides, to form mixed micelles. These mixed micelles are crucial for the transport and absorption of dietary fats.

Co-existence and Formation of Mixed Micelles with Lipids and Fatty Acids

Sodium taurodeoxycholate has a high capacity to solubilize lipids and fatty acids, leading to the formation of mixed micellar systems. whiterose.ac.uk When fatty acids are introduced into a solution containing TDC secondary micelles, a co-existence of mixed fatty acid-TDC micelles and pure fatty acid micelles can be observed. nih.govchemrxiv.org The structure of these mixed micelles depends on the nature of the fatty acid.

Saturated fatty acids, such as myristic acid (C14:0) and stearic acid (C18:0), tend to be incorporated into the core of the micelle. nih.govchemrxiv.orgnih.gov The TDC molecules then arrange themselves around this fatty acid core, forming a shell on the micelle surface. nih.govchemrxiv.orgnih.gov In contrast, the tails of unsaturated fatty acids like oleic acid (C18:1) tend to mix more homogeneously with the TDC molecules throughout the entire volume of the micelle. nih.govchemrxiv.orgnih.gov This homogeneous mixing creates a highly suitable environment for solubilizing other hydrophobic molecules. nih.govchemrxiv.orgnih.gov

The transfer of fatty acids between these mixed micelles is a dynamic process involving both diffusional and collisional mechanisms. nih.gov The rate of this transfer is significantly faster from micelles compared to vesicular structures, highlighting the efficiency of micellar systems in lipid transport. nih.gov

Table of Research Findings on this compound Aggregation

ParameterObservationResearch MethodReference
Primary to Secondary Micelle Transition Primary micelles (Nagg ≈ 8-10) coalesce to form secondary micelles (Nagg ≈ 19).Atomistic Molecular Dynamics nih.govchemrxiv.orgmdpi.comnih.gov
Driving Force for Secondary Micelle Formation Hydrophobic interactions leading to a significant decrease in solvent-accessible surface area.Atomistic Molecular Dynamics nih.govchemrxiv.orgmdpi.com
Micellar Morphology Ellipsoidal shape.Molecular Dynamics, SAXS, SANS nih.govwhiterose.ac.uk
Micelle Size Radius of ~1.2 nm (primary), 4-7 nm (secondary).Molecular Dynamics nih.gov
Mixed Micelle Structure (Saturated Fatty Acids) Fatty acids form a core with a shell of TDC molecules.Atomistic Molecular Dynamics nih.govchemrxiv.orgnih.gov
Mixed Micelle Structure (Unsaturated Fatty Acids) Homogeneous mixing of fatty acid tails and TDC molecules.Atomistic Molecular Dynamics nih.govchemrxiv.orgnih.gov

Solubilization of Hydrophobic Molecules within Bile Salt Micelles

One of the most significant functions of bile salt micelles is their ability to solubilize water-insoluble, or hydrophobic, molecules. nih.govrsc.org This is crucial for the digestion and absorption of dietary fats and fat-soluble nutrients. rsc.orgresearchgate.net The micelles act as transport vehicles, enclosing hydrophobic molecules within their core and presenting a hydrophilic exterior to the aqueous environment of the intestine. youtube.comyoutube.comyoutube.com

The core of a bile salt micelle provides a hydrophobic microenvironment that can accommodate nonpolar molecules like fatty acids and cholesterol. nih.govnih.gov The process begins with the emulsification of large fat droplets into smaller particles by the action of bile salts and lipases. youtube.comyoutube.com The bile salt molecules surround these smaller lipid droplets, with their hydrophobic faces oriented toward the fat and their hydrophilic faces outward, creating mixed micelles. researchgate.netnih.gov

Research has shown that the solubilization capacity depends on the structure of the bile salt. nih.gov For example, studies comparing different bile salts found that the ability to solubilize cholesterol was stabilized in the order of sodium taurocholate < sodium glycocholate < sodium taurodeoxycholate < sodium glycodeoxycholate. epa.gov

Furthermore, the interaction between bile salts and other molecules, like pharmaceutical surfactants, can significantly impact the solubilization of hydrophobic drugs. nih.govacs.org Studies with model drugs such as fenofibrate, danazol, and progesterone (B1679170) have demonstrated that the type of surfactant present affects whether the drug remains solubilized or precipitates when introduced to a bile salt solution. nih.govacs.org When ionic surfactants are used, they tend to form mixed micelles with the bile salts that have a low capacity for solubilizing drugs. nih.govacs.org In contrast, with certain nonionic surfactants, separate surfactant-rich and bile salt-rich micelles can coexist, which better maintains the solubility of the drugs. nih.govacs.org

The formation of mixed micelles is a key aspect of this solubilization function. For instance, atomistic molecular dynamics simulations have shown how fatty acids are incorporated into taurodeoxycholate micelles. nih.gov Saturated fatty acids tend to be located in the micelle's core, with the taurodeoxycholate molecules forming a shell around them. nih.gov Unsaturated fatty acids, however, mix more homogeneously with the taurodeoxycholate molecules throughout the micelle, creating a very suitable environment for hosting other hydrophobic molecules. nih.gov

Table 2: Research Findings on Solubilization by Bile Salt Micelles This table summarizes key research findings regarding the solubilization of various hydrophobic compounds by bile salt micelles.

Hydrophobic Molecule(s)Key FindingResearch FocusReference
Cholesterol The solubilization of cholesterol into bile salt micelles was stabilized in the order of sodium taurocholate < sodium glycocholate < sodium taurodeoxycholate < sodium glycodeoxycholate.Comparison of bile salt solubilization capacity epa.gov
Phosphatidylcholine, Cholesterol For stable mixed micelles, the ratio of bile salt to lipids must exceed a critical value. Metastable micelles can form at lower ratios but may lead to re-vesiculation and cholesterol crystallization.Stability of mixed micellar systems nih.gov
Fenofibrate, Danazol, Progesterone Drug solubility decreased sharply when ionic surfactants were mixed with sodium taurodeoxycholate solutions, due to the formation of mixed micelles with low drug solubilization capacity. Nonionic polysorbate surfactants allowed the drugs to remain solubilized.Impact of surfactant-bile interactions on drug solubility nih.govacs.org
Fatty Acids (Saturated and Unsaturated) In mixed micelles, saturated fatty acids are incorporated into the core, while unsaturated fatty acids mix more homogeneously with taurodeoxycholate, creating a more suitable medium for hosting hydrophobic molecules.Molecular dynamics of mixed micelle formation nih.gov
Various Drugs A correlation exists between a drug's octanol/water partition coefficient and its partition coefficient in bile salt micelles, suggesting that solubilization in the intestine may be predictable.Predicting drug solubilization in the intestine nih.gov

Membrane Interactions and Solubilization Mechanisms

Mechanisms of Lipid Bilayer Interaction

The interaction of sodium taurodeoxycholate (B1243834) with lipid bilayers is a complex process that is highly dependent on its concentration. It can range from subtle alterations at submicellar levels to complete disruption and solubilization of the membrane at higher concentrations.

Disruption of Lipid Bilayers by Sodium Taurodeoxycholate

The disruption of lipid bilayers by sodium taurodeoxycholate follows a multi-stage process that ultimately leads to the solubilization of the membrane. This process is primarily driven by the amphipathic nature of the bile salt molecule, which possesses both a hydrophobic steroidal backbone and a hydrophilic taurine (B1682933) conjugate.

Initially, individual sodium taurodeoxycholate molecules insert themselves into the outer leaflet of the lipid bilayer. As the concentration of the bile salt increases, it begins to saturate the membrane, leading to significant structural perturbations. This insertion disrupts the ordered packing of the phospholipid acyl chains, increasing the fluidity and disorder of the membrane.

Further increases in sodium taurodeoxycholate concentration lead to the formation of mixed micelles, which are small, soluble aggregates composed of both bile salt and lipid molecules. This transition from a bilayer to mixed micelles is a key step in the solubilization process. Studies on liposomal vesicles have shown that incremental additions of sodium taurodeoxycholate can cause a reduction in vesicle size and a transformation from spherical to cylindrical structures, underscoring the deformability of the membrane in its presence. gbiosciences.comresearchgate.net This shape transition is attributed to the hydrophobic interactions between the bile salt and the lipid molecules within the bilayer. researchgate.net Ultimately, at sufficiently high concentrations, the entire lipid bilayer is disrupted and incorporated into these mixed micelles, resulting in complete solubilization of the membrane.

Interactions with Lipid Bilayer Membranes at Submicellar Concentrations

Even at concentrations below its critical micelle concentration (CMC), sodium taurodeoxycholate can significantly interact with and alter the properties of lipid bilayer membranes. Research has demonstrated that at these submicellar concentrations, sodium taurodeoxycholate can induce the hydration of the lipid bilayer, allowing water to penetrate into the core of the membrane. nih.gov

This hydration effect is a general phenomenon observed with various bile salts and has been studied using techniques such as steady-state and time-resolved fluorescence of membrane probes. nih.gov The efficiency of this bilayer hydration by different bile salts has been compared, with studies indicating a specific order of effectiveness among them. nih.gov The interaction of submicellar aggregates of sodium taurodeoxycholate with phospholipid bilayers can also facilitate the transfer of molecules like lysophospholipids between membranes, acting as a shuttle carrier.

Modulation of Membrane Permeability

Sodium taurodeoxycholate is a potent modulator of membrane permeability, a property that is harnessed in various research applications. Its ability to disrupt the integrity of the lipid bilayer leads to an increase in the passage of molecules across the membrane.

Induced Permeability in Biological Membranes

The application of sodium taurodeoxycholate to biological membranes, such as the everted rat small intestine, has been shown to cause the release of intracellular components, including phosphorus, phospholipids (B1166683), and proteins. nih.gov This indicates a significant increase in membrane permeability, allowing for the leakage of these molecules from the cell. This effect is a direct consequence of the disruption of the membrane's barrier function by the bile salt. In research, this induced permeability can be utilized to introduce molecules that would otherwise be impermeable into the cell, allowing for the study of intracellular processes. For example, by selectively permeabilizing the cell membrane, researchers can gain access to the intracellular environment to study the function of specific enzymes or cellular structures.

Impact on Cellular Membrane Integrity for Research Applications

The ability of sodium taurodeoxycholate to compromise cellular membrane integrity is a key feature utilized in many research protocols, particularly in the extraction of cellular components. Sodium deoxycholate, a closely related bile salt, is a common constituent of lysis buffers, such as the Radioimmunoprecipitation assay (RIPA) buffer. mdpi.commdpi.comoup.com These buffers are designed to rupture cells and solubilize proteins for subsequent analysis.

The inclusion of sodium deoxycholate in these buffers aids in the disruption of not only the plasma membrane but also nuclear and organellar membranes, ensuring the complete release of cellular contents. This allows for the efficient extraction and solubilization of proteins, including those embedded within membranes, for techniques like Western blotting and immunoprecipitation. mdpi.commdpi.com However, it is important to note that as an ionic detergent, it can be harsh and may lead to the denaturation of some proteins. gbiosciences.comcusabio.com

Principles of Membrane Protein Solubilization and Extraction

The extraction and solubilization of integral membrane proteins from their native lipid environment is a critical step for their biochemical and structural characterization. Detergents like sodium taurodeoxycholate are indispensable tools for this process.

The fundamental principle of membrane protein solubilization by detergents involves the replacement of the surrounding lipid bilayer with a detergent micelle. This process is often described by a three-stage model. In the first stage, detergent monomers partition into the lipid bilayer. As the detergent concentration increases, the bilayer becomes saturated, leading to the second stage, where the membrane begins to break down into mixed micelles containing both lipid and detergent. In the final stage, the membrane is fully solubilized into mixed micelles, with the hydrophobic transmembrane domains of the protein now shielded from the aqueous environment by the detergent molecules. cusabio.com

Utility as an Anionic Detergent for Membrane Protein Isolation

Sodium taurodeoxycholate monohydrate is employed for the isolation and purification of membrane proteins, including those located in the inner mitochondrial membrane. sigmaaldrich.commedchemexpress.comsigmaaldrich.com Its effectiveness as a detergent stems from its ability to disrupt the lipid bilayer of cell membranes, thereby liberating embedded proteins. nih.gov The process of solubilization involves the detergent molecules partitioning into the membrane, which, at sufficient concentrations, leads to the formation of mixed micelles containing protein, lipid, and detergent. sigmaaldrich.com This effectively transfers the membrane protein from its native lipid environment into a soluble complex.

The properties of this compound that make it a useful detergent for membrane protein isolation are summarized in the table below.

PropertyValueSignificance in Protein Isolation
Chemical Classification Anionic, Bile Salt DetergentThe charged headgroup contributes to its solubilizing power. Bile salts are generally considered milder than linear-chain ionic detergents. researchgate.net
Critical Micellar Concentration (CMC) 1-4 mM (at 20-25°C) sigmaaldrich.comsigmaaldrich.comThis is the concentration at which detergent monomers begin to form micelles. Effective protein solubilization typically occurs at or above the CMC.
Micellar Average Molecular Weight 3100 sigmaaldrich.comsigmaaldrich.comThe size of the micelles can influence the stability and behavior of the solubilized protein-detergent complex.
Aggregation Number VariesThis represents the number of detergent molecules in a single micelle and can be influenced by factors like ionic strength.

The selection of a detergent is a critical step in developing a protocol for membrane protein extraction. sigmaaldrich.com Sodium taurodeoxycholate, like other bile salts, forms small, kidney-shaped aggregates, which differs from the larger, spherical micelles formed by many linear-chain detergents. researchgate.net This structural difference can be advantageous in stabilizing certain membrane proteins.

Preservation of Protein Function and Structure During Isolation

A primary challenge in isolating membrane proteins is maintaining their native conformation and biological activity. sigmaaldrich.com The choice of detergent is paramount, as harsh detergents can lead to irreversible denaturation. Anionic detergents are known for their strong solubilizing capabilities, but this can sometimes come at the cost of protein stability. agscientific.com

However, bile salts like sodium taurodeoxycholate are often considered to be milder than linear-chain ionic detergents such as sodium dodecyl sulfate (B86663) (SDS). researchgate.net Their rigid steroidal structure is less denaturing, which can help in preserving the tertiary structure and, consequently, the function of the isolated protein. researchgate.net A successful solubilization protocol will yield a stable protein-detergent complex where the protein retains its active conformation. sigmaaldrich.com In some instances, the preservation of function is dependent on the retention of native lipids within the micelle, a condition that can be influenced by the choice of detergent and the solubilization conditions. sigmaaldrich.com

The ability of a detergent to preserve protein structure and function can be assessed through various analytical techniques after the isolation process. The table below outlines some general parameters used to evaluate the success of protein preservation.

Parameter for EvaluationDesired Outcome for PreservationAnalytical Technique
Structural Integrity Maintenance of secondary and tertiary structure.Circular Dichroism (CD) Spectroscopy, X-ray Crystallography, NMR Spectroscopy
Functional Activity Retention of binding affinity, enzymatic activity, or transport function.Ligand Binding Assays, Enzyme Kinetics, Transport Assays
Stability Resistance to aggregation and degradation over time.Size Exclusion Chromatography, Dynamic Light Scattering, SDS-PAGE

While specific data on the performance of this compound with a wide range of proteins is dispersed throughout the scientific literature, its classification as a milder anionic detergent suggests its utility in applications where preserving the native state of the protein is crucial.

Cellular and Molecular Mechanisms of Action

Bile Acid Receptor Signaling Pathways

Sodium taurodeoxycholate (B1243834) monohydrate's biological activities are largely mediated by its ability to activate specific G protein-coupled receptors (GPCRs), namely the Takeda G protein-coupled receptor 5 (TGR5) and the sphingosine-1-phosphate receptor 2 (S1PR2).

Activation of the TGR5 Pathway

TGR5, a member of the rhodopsin-like family of GPCRs, is a key receptor for bile acids. nih.gov Taurine (B1682933) conjugation of bile acids, as seen in sodium taurodeoxycholate, enhances their affinity for TGR5. nih.gov The activation of TGR5 by bile acids, including taurodeoxycholate, initiates a signaling cascade that plays a crucial role in various physiological processes. nih.govdiabetesjournals.org

Upon binding of sodium taurodeoxycholate, TGR5 couples to the Gαs subunit of its associated G protein. diabetesjournals.org This interaction triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.govdiabetesjournals.org The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.govnih.govresearchgate.net This cAMP-PKA pathway is a central component of TGR5-mediated signaling and is involved in regulating inflammation, gallbladder filling, and gastrointestinal motility. nih.govdiabetesjournals.org

TGR5 is expressed in various cell types, including intestinal L-cells, macrophages, and smooth muscle cells of the gallbladder. nih.govnih.gov In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose metabolism. nih.govdiabetesjournals.org In macrophages, TGR5 signaling can suppress the production of pro-inflammatory cytokines. nih.gov

Activation of the S1PR2 Pathway

Sodium taurodeoxycholate also influences cellular function through the activation of the sphingosine-1-phosphate receptor 2 (S1PR2), another GPCR. S1PR2 is involved in a diverse array of cellular processes, including inflammation, cell migration, and vascular integrity. nih.govnih.govpatsnap.com

Activation of S1PR2 can trigger multiple intracellular signaling pathways by coupling to different G proteins, including Gαi, Gα12/13, and Gαq. nih.gov This versatility allows S1PR2 to regulate a wide range of downstream effectors. For instance, S1PR2 can activate the Rho-Rho kinase (ROCK) pathway, which is implicated in stress fiber formation and increased endothelial permeability. nih.govnih.gov Additionally, S1PR2 signaling can activate the stress-activated protein kinase (SAPK) pathway, including JNK and p38 MAPK, which are involved in inflammatory responses. nih.govnih.gov

In the context of liver fibrosis, taurocholic acid (a related conjugated bile acid) has been shown to activate S1PR2 on hepatic stellate cells, leading to their activation via a p38 MAPK/YAP signaling pathway. nih.gov This suggests a role for S1PR2 in mediating the fibrogenic effects of bile acids. Furthermore, S1PR2 has been identified as a key regulator of the proinflammatory phenotype of the endothelium. nih.gov

Downstream Signaling Cascades Initiated by Receptor Activation

The activation of TGR5 and S1PR2 by sodium taurodeoxycholate initiates a complex network of downstream signaling cascades that ultimately dictate the cellular response.

TGR5-Mediated Cascades: The primary downstream pathway of TGR5 activation is the Gαs-adenylyl cyclase-cAMP-PKA axis. nih.govdiabetesjournals.org This cascade can lead to:

Inhibition of the RhoA/Rho kinase pathway: TGR5 activation can lead to muscle relaxation through both PKA-dependent phosphorylation of RhoA and PKA-independent, Epac-mediated activation of Rap1, which both inhibit Rho kinase activity. nih.gov

Modulation of Inflammatory Responses: In macrophages, the TGR5-cAMP-PKA pathway can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. researchgate.net This leads to a reduction in the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6. nih.gov

Activation of AKT and ERK pathways: TGR5 signaling has been shown to activate the AKT and ERK pathways in certain cell types, although the effects on ERK can be cell-type specific. researchgate.net

Regulation of Gene Expression: Ultimately, these signaling cascades lead to altered gene expression, influencing a wide range of cellular functions. nih.govresearchgate.net

S1PR2-Mediated Cascades: S1PR2 activation leads to a more diverse set of signaling outcomes due to its ability to couple with multiple G proteins. nih.gov Key downstream cascades include:

Rho-ROCK Pathway: Activation of Gα12/13 leads to the activation of the Rho-ROCK pathway, which influences cytoskeletal dynamics, cell migration, and vascular permeability. nih.govnih.gov

Stress-Activated Protein Kinase (SAPK) Pathway: S1PR2 can activate the JNK and p38 MAPK pathways, which are critical in mediating inflammatory and stress responses. nih.govnih.govnih.gov

Phospholipase C (PLC) Pathway: Coupling to Gαq can activate PLC, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC). patsnap.com

Inhibition of PI3K/AKT Pathway: In some contexts, S1PR2 can antagonize the pro-survival PI3K/AKT pathway. nih.govnih.gov

The specific downstream effects of sodium taurodeoxycholate are therefore highly dependent on the cellular context, including the relative expression levels of TGR5 and S1PR2 and the availability of downstream signaling components.

Regulation of Cellular Processes in In Vitro Models

In vitro studies using intestinal epithelial cell lines have provided valuable insights into the direct effects of sodium taurodeoxycholate on cellular processes such as proliferation and cell cycle progression.

Stimulation of Intestinal Epithelial Cell Proliferation

Exposure to physiological concentrations of taurodeoxycholate has been shown to increase the proliferation of intestinal epithelial cells. nih.govjohnshopkins.edu In studies using IEC-6 and Caco-2 cell lines, treatment with taurodeoxycholate led to a significant increase in cell numbers over a period of several days. nih.gov This proliferative effect is not associated with the induction of apoptosis. nih.govjohnshopkins.edu

This stimulation of cell growth is significant as it suggests a beneficial role for bile salts in maintaining the integrity of the intestinal mucosa. nih.govgwu.edu The intestinal epithelium is a rapidly renewing tissue, and factors that promote controlled proliferation are essential for normal function and repair following injury.

Effects on Cell Cycle Progression (S-phase increase, G1-phase decrease)

The increased proliferation of intestinal epithelial cells induced by taurodeoxycholate is associated with specific changes in the cell cycle. nih.govjohnshopkins.edu Flow cytometry analysis has revealed that treatment with taurodeoxycholate leads to a significant increase in the percentage of cells in the S-phase (the phase of DNA synthesis) and a corresponding decrease in the percentage of cells in the G1-phase (the initial growth phase). nih.gov This shift indicates that taurodeoxycholate promotes the transition of cells from the G1 to the S phase, thereby driving cell cycle progression and proliferation. nih.gov

This effect on the cell cycle is at least partially mediated by the induction of c-myc expression, a key regulator of cell cycle entry. nih.govjohnshopkins.edu Inhibition of c-myc function has been shown to prevent the proliferative effects of taurodeoxycholate. nih.govjohnshopkins.edu

Cell LineTreatmentEffect on Cell CycleReference
IEC-6TaurodeoxycholateSignificant increase in S-phase concentration nih.gov
IEC-6TaurodeoxycholateSignificant decrease in G1-phase concentration nih.gov
Role of c-myc Gene and Protein Expression in Proliferation

Research has demonstrated that sodium taurodeoxycholate can stimulate the proliferation of intestinal epithelial cells. nih.gov This pro-proliferative effect is not associated with the induction of apoptosis or significant changes in cell structure. nih.govjohnshopkins.edu The mechanism underlying this increase in cell growth is directly linked to the proto-oncogene c-myc. nih.gov

Studies using intestinal epithelial cell lines (IEC-6 and Caco-2) have shown that exposure to physiological concentrations of taurodeoxycholate leads to a significant increase in both c-myc mRNA and protein expression. nih.govjohnshopkins.edu This upregulation of c-myc is a critical mediator of the observed cellular proliferation. When the function of the c-myc protein was inhibited using specific antisense oligonucleotides, the proliferative effect of taurodeoxycholate was prevented. nih.govjohnshopkins.edu Further analysis through flow cytometry revealed that this bile salt induces a significant increase in the proportion of cells in the S-phase (synthesis phase) of the cell cycle, with a corresponding decrease in the G1-phase, indicating a promotion of cell cycle progression. nih.gov Therefore, sodium taurodeoxycholate's ability to enhance cell proliferation is, at least in part, mediated through a c-myc-dependent mechanism. nih.gov

Influence on Enzyme Activity Assays in Research Settings

In research settings, bile salts like sodium taurodeoxycholate are often utilized for their surfactant properties. While direct studies detailing its influence on a wide range of enzyme assays are specific to the enzyme , its chemical nature as a biological detergent is key. For instance, related deoxycholate compounds are used in lysis buffers to solubilize cellular components and proteins for subsequent analysis, which can include enzymatic assays. mdpi.com

In the context of specific enzyme activity assays, components like sodium taurodeoxycholate can be crucial. For example, in assays measuring the activity of membrane-bound enzymes such as Na+-K+-ATPase, detergents are necessary to solubilize the enzyme from the lipid bilayer while maintaining its catalytic function. plos.org The choice of detergent is critical, as different buffers and surfactants can impact enzyme kinetics and stability. nih.gov Furthermore, in studies of microbial enzymes, related surfactants have been evaluated for their ability to enhance the production of molecules like fructooligosaccharides, demonstrating that these compounds can influence enzymatic processes in vitro. mdpi.com

Mechanistic Insights from Animal Models

Studies in animal models have provided valuable insights into the systemic effects of sodium taurodeoxycholate, particularly concerning inflammation, bile physiology, and metabolism.

Modulation of Inflammatory Responses (e.g., in Sepsis Models)

Sodium taurodeoxycholate has been shown to possess significant immunomodulatory properties, particularly in the context of systemic inflammation like sepsis. In mouse models of sepsis, intravenous administration of taurodeoxycholate (TDCA) leads to a marked decrease in serum pro-inflammatory cytokines, normalization of hypotension, protection against renal injury, and prolonged survival. nih.gov

The mechanism behind this protective effect involves the modulation of specific immune cell populations. TDCA treatment increases the number of a particular subset of granulocytic myeloid-derived suppressor cells (MDSCs) in the spleen of septic mice. nih.gov These TDCA-induced MDSCs are functionally distinct and more potent at suppressing T-cell proliferation compared to MDSCs from untreated septic mice. nih.gov Adoptive transfer of these cells confers protection against sepsis. nih.gov Proteogenomic analysis reveals that TDCA alters the immune proteome of these MDSCs, increasing the expression of anti-inflammatory molecules and decreasing pro-inflammatory ones, thereby helping to resolve systemic inflammation. nih.gov

Comparative Effects on Bile Secretion and Composition Across Species

The physiological effects of sodium taurodeoxycholate on bile secretion show considerable variation across different animal species. nih.govnih.gov

In dogs: The effects of sodium taurodeoxycholate on bile flow and composition are qualitatively and quantitatively similar to those of sodium taurocholate. nih.govnih.gov

In rats: While it shares similarities with sodium taurocholate in its effect on the ionic composition of bile, sodium taurodeoxycholate exhibits a key difference. In rats, the bile flow is not always directly proportional to the rate of bile salt secretion following administration of sodium taurodeoxycholate. nih.govnih.gov

In rabbits: The effects in rabbits are contrasted with those in rats and dogs, highlighting significant inter-species differences in the biliary handling of this bile salt. nih.gov

The following table summarizes the comparative effects on bile flow in different species.

SpeciesEffect on Bile FlowRelationship between Bile Flow and Secretion Rate
Dog Similar to sodium taurocholateDirectly related
Rat Similar ionic composition effect to sodium taurocholateNot always directly related
Rabbit Different from dog and rat-

Species-Specific Hydroxylation and Metabolic Transformations

The metabolic fate of sodium taurodeoxycholate is also highly dependent on the species. A primary metabolic transformation is hydroxylation, the addition of a hydroxyl group to the steroid nucleus of the bile acid.

Applications in Biochemical and Molecular Research Methodologies

Use as a Detergent and Surfactant in Laboratory Protocols

As a biological detergent, sodium taurodeoxycholate (B1243834) is instrumental in disrupting cellular structures and solubilizing otherwise insoluble components for analysis. nih.gov

Sodium taurodeoxycholate is classified as an anionic bile salt detergent. nih.gov Its primary role in protein research is the solubilization and extraction of membrane proteins. thermofisher.com These proteins are embedded within the lipid bilayer of cell membranes and are notoriously difficult to isolate in a functional form. The detergent works by disrupting the lipid-lipid and protein-lipid interactions within the membrane, effectively creating a soluble protein-detergent complex. nih.govresearchgate.netnih.gov This process is crucial for studying the structure and function of proteins that reside within cellular membranes, such as those in the inner mitochondrial membrane. nih.gov

In the field of proteomics, which involves the large-scale study of proteins, detergents are critical. Research has shown that using the related ionic detergent sodium deoxycholate (SDC) at a concentration of 1%, combined with high-frequency sonication, can significantly improve the solubilization of membrane proteins from yeast cell lysates. nih.gov This enhanced solubilization leads to more efficient digestion by enzymes like trypsin and ultimately results in a greater number of identified membrane proteins during mass spectrometry analysis. nih.gov

PropertyValueSource
Classification Anionic Bile Salt Detergent nih.gov
Primary Use Solubilization of Membrane Proteins thermofisher.comnih.gov
Mechanism Disrupts lipid-lipid and protein-lipid interactions nih.govresearchgate.net
Specific Application Isolation of inner mitochondrial membrane proteins nih.gov
Enhancement Technique Use with sonication for improved solubilization nih.gov

Table 1: Properties and applications of Sodium Taurodeoxycholate as a detergent in protein extraction.

To study cellular components like proteins and nucleic acids, the cell membrane must first be ruptured, a process known as cell lysis. thermofisher.com Sodium taurodeoxycholate and its close relative, sodium deoxycholate, are key ingredients in various cell lysis buffers, most notably the Radioimmunoprecipitation Assay (RIPA) buffer. biomol.comaatbio.comthermofisher.com

RIPA buffer is a popular and highly effective choice for extracting a wide range of proteins, including those in the cytoplasm, nucleus, and cellular membranes. thermofisher.com It contains a potent combination of ionic detergents, such as sodium deoxycholate and sodium dodecyl sulfate (B86663) (SDS), along with milder non-ionic detergents. aatbio.comthermofisher.com The sodium deoxycholate in the buffer plays a crucial role in disrupting both the outer cell membrane and the nuclear membrane, ensuring the complete release of cellular contents for subsequent analysis. youtube.com

ComponentTypical Final ConcentrationSource
Tris-HCl, pH 7.6-8.0 25-50 mM biomol.comaatbio.com
NaCl 150 mM biomol.comaatbio.com
NP-40 (or IGEPAL CA-630) 1.0% biomol.comaatbio.com
Sodium Deoxycholate 0.5% - 1.0% biomol.comaatbio.com
SDS (Sodium Dodecyl Sulfate) 0.1% biomol.comaatbio.com
EDTA 5 mM biomol.com

Table 2: A typical formulation for RIPA Lysis Buffer, highlighting the inclusion of sodium deoxycholate for effective cell disruption.

An emulsion is a mixture of two immiscible liquids, like oil and water. In research, creating stable emulsions is essential for modeling various biological processes, particularly fat digestion. Bile salts are natural emulsifiers, and this property is exploited in the lab.

Studies modeling the emulsion phase formed in the stomach and duodenum have used physiological surfactants like the bile salt sodium taurocholate. nih.gov When added to an emulsion, the bile salt molecules arrange themselves at the oil-water interface. This incorporation imparts a negative electrical charge to the surface of the oil droplets. nih.gov The resulting electrostatic repulsion between the negatively charged droplets prevents them from coalescing, thereby significantly improving the stability of the emulsion. nih.gov Researchers also suggest that a residual liquid crystalline structure at the interface provides an additional steric (physical) barrier, further contributing to stabilization. nih.gov

Integration into In Vitro Digestion Models

In vitro digestion models are indispensable tools for food science, nutrition, and pharmaceutical research. They simulate the conditions of the human gastrointestinal tract to study the breakdown and potential absorption of nutrients and drugs. researchgate.net

Sodium taurodeoxycholate is a critical component in these models, particularly in the simulated intestinal fluid (SIF). researchgate.netresearchgate.net Its role is to mimic the function of natural bile produced by the liver. When fatty foods or lipid-based drug formulations are introduced into the model, the bile salt acts as an emulsifier. It breaks down large fat globules into much smaller droplets. researchgate.net

This emulsification dramatically increases the surface area of the lipid, allowing digestive enzymes like pancreatic lipase (B570770) to work more efficiently. researchgate.net As the lipids (triglycerides) are broken down into fatty acids and monoglycerides, sodium taurodeoxycholate performs its second crucial function: solubilization. It incorporates these digestion products into mixed micelles, which are tiny, water-soluble aggregates. This micellar solubilization is essential for keeping the poorly water-soluble lipid products dispersed in the aqueous environment of the simulated intestine, allowing researchers to measure their "bioaccessibility" or potential for absorption. nih.gov

A biomimetic assay using the related bile salt sodium taurocholate (STC) demonstrated its capacity to solubilize lipids from various biological sources. The study highlighted significant differences in the bioavailability of lipids depending on their origin. umaine.edu

Lipid SourceLipid Type% Solubilized by STCSource
S. alterniflora (Marsh Grass)Total Fatty Acids (FA)44 ± 12% umaine.edu
I. galbana (Haptophyte)Total Fatty Acids (FA)~22% umaine.edu
A. nodosum (Rock-weed)Total Fatty Acids (FA)~22% umaine.edu
Pure Triolein (Reference)Triacylglycerols (TAG)53 ± 19% umaine.edu
S. alternifloraTriacylglycerols (TAG)56 ± 19% umaine.edu
I. galbanaTriacylglycerols (TAG)48 ± 2% umaine.edu
A. nodosumTriacylglycerols (TAG)9 ± 3% umaine.edu

Table 3: Research findings on the solubilization of different lipid types from various primary producers using a constant concentration of sodium taurocholate (28.7 mM) as a model surfactant.

Methodological Considerations for Research Applications

When using sodium taurodeoxycholate in research, several factors must be considered to ensure accurate and reproducible results.

Critical Micelle Concentration (CMC): Detergents are most effective when used at a concentration above their CMC, the point at which they self-assemble into micelles. For effective solubilization of membranes or lipids, the detergent concentration must exceed this threshold. youtube.com

Detergent Removal: The presence of detergents can interfere with downstream analytical techniques. For instance, ionic detergents like sodium deoxycholate can suppress ionization in mass spectrometry. nih.govnih.gov Therefore, protocols often require a detergent removal step, which can be achieved through methods like acidification (which causes SDC to precipitate) or phase-transfer protocols. nih.govnih.gov

Impact on Protein Structure and Activity: While considered a milder denaturant than linear-chain detergents like SDS, bile salts can still disrupt protein-protein interactions. nih.gov In some cases, the components of lysis buffers like RIPA can decrease the activity of certain enzymes, such as protein kinases. thermofisher.com The choice of detergent must be compatible with the specific protein and downstream application.

Concentration in Digestion Models: In in vitro digestion studies, the concentration of the bile salt is critical. Dilution of the digestion medium can lead to an underestimation of the solubilization capacity for a drug or nutrient, as the formation of micelles is concentration-dependent. bohrium.com

By understanding these properties and considerations, researchers can effectively leverage sodium taurodeoxycholate monohydrate as a versatile tool to advance knowledge in biochemistry, proteomics, and pharmaceutical sciences.

Compatibility with Downstream Analytical Techniques

This compound (STDC) is a bile salt detergent frequently employed in the solubilization of proteins, particularly membrane proteins, for biochemical and molecular research. Its compatibility with downstream analytical techniques is a critical consideration for experimental design. While beneficial for protein extraction, its presence can interfere with common analytical methods such as mass spectrometry (MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).

Mass Spectrometry (MS): The use of detergents like STDC is often necessary for the analysis of hydrophobic proteins by MS. However, detergents can suppress the ionization of peptides, leading to reduced signal intensity and lower protein sequence coverage. Therefore, the removal of STDC prior to MS analysis is a crucial step. A common method for removing the closely related bile salt, sodium deoxycholate (SDC), which is analogous for STDC, involves acidification of the sample. This causes the deoxycholic acid to precipitate, which can then be removed by centrifugation. Another effective method is phase transfer, where an organic solvent like ethyl acetate (B1210297) is used to extract the precipitated bile acid.

High-Performance Liquid Chromatography (HPLC): In HPLC, STDC can be used to maintain protein solubility in the mobile phase. However, its presence can interfere with detection, particularly with UV detectors, as it may absorb at similar wavelengths as the analytes. Furthermore, it can affect the column by altering the stationary phase properties. Therefore, the concentration of STDC must be carefully optimized, and in many cases, its removal prior to analysis is preferred to ensure accurate quantification and prevent interference.

Table 1: Compatibility of this compound with Downstream Analytical Techniques

Analytical Technique Compatibility and Considerations Removal Strategies
Mass Spectrometry (MS) Can suppress peptide ionization and interfere with detection. mdpi.com Acid precipitation (e.g., with TFA), followed by centrifugation. Phase transfer with organic solvents (e.g., ethyl acetate).
High-Performance Liquid Chromatography (HPLC) Can interfere with UV detection and alter column properties. Optimization of mobile phase composition, or removal prior to injection.

| Capillary Electrophoresis (CE) | Used as a micellar phase in MEKC for separating various molecules. Can affect electroosmotic flow and separation efficiency. sigmaaldrich.com | Not always necessary for MEKC, but concentration needs careful optimization. |

Importance in Maintaining Biochemical Stability of Preparations

The primary role of this compound in biochemical preparations is to maintain the stability of proteins, especially membrane-bound proteins, which are notoriously difficult to study in their native conformation once removed from their lipid environment. STDC, as an amphiphilic molecule, can create a microenvironment that mimics the cell membrane, thereby preserving the structural integrity and biological activity of these proteins.

Preventing Protein Denaturation and Aggregation: A major challenge in the handling of purified proteins is their tendency to denature and aggregate. Aggregation can be triggered by various factors, including non-ideal buffer conditions and exposure of hydrophobic regions that are normally buried within the protein's three-dimensional structure. selleckchem.com Detergents like STDC can prevent this by forming micelles around the hydrophobic domains of proteins, keeping them in a soluble and stable state. nih.gov The use of certain additives, including detergents, can act as "chemical chaperones" that assist in the proper folding of proteins and prevent the formation of insoluble aggregates. nih.gov

Maintaining the Activity of Enzymes and Membrane Proteins: For functional studies, it is crucial that enzymes and other proteins retain their biological activity after extraction and purification. STDC is instrumental in the solubilization of membrane proteins while preserving their function. For instance, it has been used in the isolation of membrane proteins like the bombesin (B8815690) receptor from cell membranes, allowing for the study of its functional association with G-proteins. sigmaaldrich.com The ability of STDC to maintain the native-like structure of these proteins is essential for investigating their enzymatic activity, ligand binding, and other functional characteristics. While high concentrations of some detergents can be denaturing, the careful use of bile salts like STDC can be less harsh and help maintain the protein in a functionally active state. The choice of detergent and its concentration is critical, as different detergents can have varying effects on protein stability and function.

Table 2: Role of this compound in Biochemical Stability

Stability Aspect Mechanism of Action Supporting Research Findings
Prevention of Denaturation and Aggregation Forms micelles around hydrophobic protein domains, preventing their exposure and subsequent aggregation. Acts as a chemical chaperone to promote proper folding. nih.gov The use of detergents is a known strategy to prevent protein aggregation by stabilizing proteins from partially unfolding. selleckchem.com Additives can increase protein solubility and assist in maintaining a stable folded state. selleckchem.com

| Maintenance of Enzyme and Membrane Protein Activity | Solubilizes membrane proteins from the lipid bilayer while preserving their native conformation and biological function. sigmaaldrich.com | Used in the isolation of functional membrane proteins like the bombesin receptor and inner mitochondrial membrane proteins. sigmaaldrich.com The choice of detergent is crucial as some can be harsh while others, like certain bile salts, are milder and help maintain the native state. nih.gov |

Emerging Research Areas and Future Perspectives

Advanced Computational Modeling of Micellar Aggregation and Dynamics

The self-assembly of Sodium taurodeoxycholate (B1243834) (NaTDC) into micelles is fundamental to its biological function, and advanced computational modeling has become an indispensable tool for studying this process at an atomic level. Molecular dynamics (MD) simulations are providing unprecedented insights into the morphology, stability, and dynamics of these aggregates.

Atomistic MD simulations have been employed to explore the transition from primary to secondary micelles. nih.gov Initial studies show that in a 50 mM solution, primary micelles with an aggregation number of 8–10 molecules form rapidly, primarily driven by hydrophobic interactions. nih.gov These primary structures can then coalesce to form larger, more stable secondary micelles. nih.gov The average aggregation number for these secondary micelles in simulations (19 ± 2) aligns well with experimental data (12–19). nih.gov These computational models highlight that while hydrophobic forces drive initial aggregation, intermolecular hydrogen bonds are crucial for shaping the size, structure, and dynamics of the more complex secondary micelles. nih.gov

Early crystallographic studies provided a foundational model for these simulations, proposing that NaTDC molecules form helical structures that can pack together. acs.orgnih.gov X-ray diffraction analysis of fibers drawn from micellar solutions identified a 7/1 helix as a potential structural unit for the aggregates. acs.org More recent computational work continues to build on these models, comparing different simulation protocols to enhance accuracy and efficiency. Researchers are evaluating the benefits of combining techniques, such as using coarse-grained (CG) models for initial assembly followed by more detailed all-atom (AA) simulations, to balance computational cost with predictive accuracy for studying interactions with other molecules. nih.govpnas.org These advanced modeling strategies are crucial for predicting the solubilizing capacity of NaTDC micelles for poorly soluble drugs and understanding their behavior in the complex environment of the gastrointestinal tract. nih.gov

Elucidating Novel Signaling Pathway Interactions and Cross-Talk

Sodium taurodeoxycholate is increasingly recognized not just as a simple detergent but as a key signaling molecule that interacts with multiple cellular receptors, initiating complex downstream cascades. Research is focused on mapping these interactions and understanding the cross-talk between different pathways.

A primary target of NaTDC is the G protein-coupled receptor TGR5. nih.govresearchgate.netsielc.com Studies have shown that NaTDC is a potent agonist for human TGR5, with an EC50 value of 0.79 μM. nih.govmedchemexpress.com Activation of TGR5 by NaTDC leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). sielc.commedchemexpress.com This TGR5-cAMP-PKA axis has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, highlighting an important anti-inflammatory role for NaTDC. researchgate.netmedchemexpress.com This pathway is implicated in resolving systemic inflammation during sepsis and may contribute to neuroprotective effects. nih.govresearchgate.net

Beyond TGR5, NaTDC signaling involves the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid and lipid metabolism. mac-mod.comsigmaaldrich.com FXR activation plays a crucial role in the feedback regulation of bile acid synthesis and transport. sigmaaldrich.comnih.gov For instance, FXR can inhibit the hepatic uptake of bile acids by downregulating the sodium taurocholate cotransporting polypeptide (NTCP). sigmaaldrich.comnih.gov The interplay between TGR5 and FXR represents a critical area of investigation, as their coordinated actions regulate many aspects of metabolic homeostasis and inflammation. researchgate.netsielc.com

Emerging research also indicates that NaTDC activates the S1PR2 (Sphingosine-1-Phosphate Receptor 2) pathway. medchemexpress.com The promiscuity of bile acid signaling is a significant challenge, as one bile acid can interact with multiple receptors (including PXR, SXR, and VDR), and each receptor can be activated by different bile acids, leading to a complex and context-dependent signaling network. researchgate.net Further research aims to deconvolve this network to understand the specific physiological outcomes of NaTDC's interaction with each pathway.

Receptor/PathwayRole in NaTDC SignalingKey Downstream Effects
TGR5 Potent AgonistIncreased cAMP, PKA activation, NF-κB inhibition, anti-inflammatory effects. nih.govsielc.commedchemexpress.com
FXR Indirect modulationRegulation of bile acid synthesis and transport (e.g., inhibition of NTCP). mac-mod.comsigmaaldrich.comnih.gov
S1PR2 Pathway ActivationFurther investigation into downstream effects is ongoing. medchemexpress.com
NF-κB InhibitionMediated by the TGR5-cAMP-PKA axis, leading to reduced inflammation. researchgate.netmedchemexpress.com
NTCP DownregulationEndocytosis induced by Protein Kinase C; transcriptional regulation via FXR. nih.govsigmaaldrich.comnih.gov

Mechanistic Investigations into Interfacial Behavior with Biomacromolecules

The amphiphilic nature of Sodium taurodeoxycholate dictates its interaction with biological interfaces, particularly proteins and lipid membranes. Mechanistic studies in this area are crucial for understanding its roles in digestion, drug delivery, and cytotoxicity.

Investigations into the interaction of NaTDC with lipid membranes reveal its potent disruptive capabilities. Studies using everted rat small intestine have shown that NaTDC can cause the release of membrane components, including phospholipids (B1166683) and proteins, indicating its ability to alter membrane integrity. nih.gov At submicellar concentrations, it can affect the properties of lipid bilayers. targetmol.com This behavior is fundamental to its function in solubilizing dietary lipids. Furthermore, NaTDC can act as an acceptor for cholesterol and phospholipids translocated by the ABCA1 transporter protein, a key player in cellular lipid efflux. nih.gov This interaction not only facilitates lipid removal but also stabilizes the ABCA1 protein on the cell surface. nih.gov

The interaction of NaTDC with proteins is complex and can lead to significant conformational changes. Research has shown that bile salts can act as potent protein-unfolding agents, causing widespread aggregation of essential cytosolic proteins in bacteria. pnas.org This protein-destabilizing effect is a key part of its antimicrobial activity. pnas.org In other contexts, this property is harnessed for laboratory applications, such as the solubilization of membrane proteins for proteomic analysis. nih.govresearchgate.net Calorimetric studies have also been performed to quantify the interaction between NaTDC and major plasma proteins like human serum albumin, providing thermodynamic data on their binding. acs.org The area occupied by a single NaTDC molecule at an interface is approximately 90 Ų, which corresponds to the steroid nucleus lying flat, a key parameter governing its interfacial behavior. cdnsciencepub.com

Development of High-Resolution Analytical Techniques for Characterization in Complex Biological Matrices

The need to accurately quantify Sodium taurodeoxycholate and other bile acids in complex biological fluids like blood, bile, and tissue has driven the development of highly sensitive and specific analytical methods. These techniques are essential for studying its metabolism, signaling functions, and role in disease.

The gold standard for bile acid analysis is currently Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov This approach offers exceptional resolution, sensitivity, and specificity, allowing for the simultaneous measurement of multiple bile acid species, including the separation of structurally similar isomers. nih.govnih.govacs.org Various LC-MS/MS methods have been developed and validated for quantifying up to 21 different bile acids in serum, liver, and other biological samples. nih.govacs.org These methods typically involve a sample preparation step, such as protein precipitation with methanol, followed by chromatographic separation on a C18 reversed-phase column and detection by mass spectrometry in negative ion mode. nih.govresearchgate.net The use of deuterated internal standards, such as Sodium taurodeoxycholate-d4, is crucial for accurate quantification by correcting for matrix effects and variations during sample processing. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is another widely used technique, though it is generally less sensitive and specific than LC-MS/MS. nih.govresearchgate.net HPLC methods often use a mobile phase of acetonitrile (B52724) and an acetate (B1210297) or formate (B1220265) buffer for separation on a C18 column, with detection at a low wavelength such as 205 nm. researchgate.net While effective, these methods can require more extensive sample cleanup. researchgate.net

Emerging techniques are also being applied to study the interactions of NaTDC. For instance, Surface Plasmon Resonance (SPR) coupled with LC-MS has been used as a bioanalytical tool to identify the direct protein targets of small molecules from complex cellular lysates, offering a powerful way to investigate its biomacromolecular interactions.

TechniquePrincipleApplication for NaTDC AnalysisKey Advantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Gold standard for quantifying NaTDC and other bile acids in serum, tissue, etc. nih.govacs.orgHigh sensitivity, high specificity, isomer separation, simultaneous analysis of multiple analytes. nih.gov
HPLC-UV Chromatographic separation followed by ultraviolet light absorbance detection.Quantification of major conjugated bile acids in biological and in-vitro samples. researchgate.netRobust, widely available.
Capillary LC/MS/MS Miniaturized LC for higher separation efficiency and sensitivity.Highly sensitive analysis of bile acids in small sample volumes (e.g., liver tissue). acs.orgHigh sensitivity (ng/g liver), requires low injection volume. acs.org
SPR-LC-MS Surface plasmon resonance to detect binding, coupled with LC-MS for identification.Identification of direct protein binding partners of NaTDC from cell lysates.Allows for label-free detection of molecular interactions.

Q & A

Q. What are the primary mechanisms by which sodium taurodeoxycholate monohydrate (STDH) prevents apoptosis in cellular models?

STDH inhibits apoptosis via two key pathways: (1) blocking calcium-mediated apoptotic signaling, which prevents mitochondrial membrane depolarization, and (2) suppressing caspase-12 activation, a critical mediator of endoplasmic reticulum stress-induced apoptosis . Methodologically, researchers should validate these mechanisms using calcium chelators (e.g., BAPTA-AM) and caspase-12 activity assays (e.g., fluorogenic substrates).

Q. How can researchers optimize STDH concentrations for lipid bilayer studies without disrupting membrane integrity?

STDH’s critical micelle concentration (CMC) ranges from 1–4 mM, making sub-micellar concentrations (<1 mM) ideal for studying bile salt-lipid interactions without solubilizing membranes . Experimental protocols should include dynamic light scattering (DLS) to monitor micelle formation and atomic force microscopy (AFM) to assess bilayer integrity.

Q. What in vitro models are suitable for evaluating STDH’s role in bile acid transport or digestive processes?

Fasted State Simulated Intestinal Fluid (FaSSIF) buffer, containing STDH at physiological concentrations (3–15 mM), mimics intestinal conditions for studying lipid digestion and bile acid solubilization . Researchers should pair this with Caco-2 cell monolayers to assess transepithelial transport efficiency.

Advanced Research Questions

Q. How can conflicting data on STDH’s pro- vs. anti-apoptotic effects in different cell types be resolved?

Contradictions may arise from cell-specific receptor expression (e.g., S1PR2 or TGR5). To address this, researchers should:

  • Perform dose-response curves (0.1–10 mM) to identify concentration-dependent effects.
  • Use siRNA knockdown of S1PR2/TGR5 to isolate pathway contributions .
  • Compare outcomes in primary hepatocytes vs. cancer cell lines, as bile acid signaling varies by tissue .

Q. What experimental strategies can elucidate the cross-talk between STDH-activated S1PR2 and TGR5 pathways?

Advanced approaches include:

  • Co-immunoprecipitation (Co-IP) to identify shared downstream effectors (e.g., β-arrestin).
  • Phosphoproteomic profiling to map kinase activation cascades.
  • Dual-luciferase reporter assays to quantify pathway-specific transcriptional activity .

Q. How does STDH’s interaction with other bile acids (e.g., taurocholate) influence its physicochemical behavior in mixed micelle systems?

Small-angle X-ray scattering (SAXS) and isothermal titration calorimetry (ITC) can quantify STDH’s binding affinity and micellar composition in binary bile salt mixtures . For example, STDH reduces the CMC of taurocholate by 30% in mixed systems, altering drug solubilization capacity .

Q. What methodologies are recommended for tracking STDH’s metabolic fate in disease models like cholestasis or cystic fibrosis?

Isotope-labeled STDH derivatives (e.g., sodium taurodeoxycholate-2,2,4,4-d₆) enable precise tracking via LC-MS/MS . In vivo, combine bile duct cannulation in rodent models with metabolomic profiling to quantify STDH recirculation and bacterial modification in the gut .

Q. How can researchers validate STDH’s efficacy in ameliorating cholestatic liver injury in preclinical models?

Key endpoints include:

  • Serum biomarkers (ALP, ALT) and liver histopathology.
  • Bile flow measurement via chronic bile duct catheterization.
  • Transcriptomic analysis of FXR and IBAT expression to confirm mechanistic targets .

Methodological Considerations

  • CMC Determination : Compare STDH’s CMC across techniques (e.g., SAXS vs. surface tension) to account for electrolyte interference .
  • Apoptosis Assays : Combine Annexin V/PI staining with caspase-12-specific substrates to distinguish STDH’s dual anti-apoptotic mechanisms .
  • Data Reproducibility : Use lyophilized STDH from standardized suppliers to minimize batch variability in hydration state or purity (>95% by HPLC) .

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